molecular formula C7H9NO3S B1493718 Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate CAS No. 20737-48-8

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate

Cat. No. B1493718
CAS RN: 20737-48-8
M. Wt: 187.22 g/mol
InChI Key: XYSFQGYOGXKLQW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (EHMT) is a small organic molecule composed of four carbon, five hydrogen, two oxygen, and one sulfur atom. The molecule has a unique chemical structure, which makes it a versatile compound with potential applications in a variety of scientific fields. It has been used in the synthesis of a variety of other organic molecules, and its mechanism of action as a catalyst in organic synthesis is well-understood. Additionally, EHMT has been studied for its biochemical and physiological effects, and its potential applications in lab experiments.

Scientific Research Applications

Synthetic Modifications

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been synthetically modified using readily available materials. The synthesized derivatives were structurally confirmed through various spectral techniques. These modifications pave the way for further exploration and utilization of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in various scientific applications (Desai, Bhatt, & Joshi, 2019).

Antimicrobial Study

The antimicrobial activities of these synthesized derivatives were tested against various strains of bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes) and fungi (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus). The results suggest potential applications of these compounds in developing treatments or preventive solutions against microbial infections (Desai, Bhatt, & Joshi, 2019).

Fluorescent Probe Development

Colorimetric and Ratiometric Detection

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed and synthesized as a colorimetric and ratiometric fluorescent probe. This probe efficiently detects biothiols in physiological media, indicating its potential in analytical chemistry and diagnostics. The sensitivity and selectivity of this probe are noteworthy, making it suitable for rapid detection and bioimaging applications (Wang et al., 2017).

Selective Detection of Biothiols

Similarly, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was synthesized as a ratiometric fluorescent probe for the selective detection of cysteine (Cys) and homocysteine (Hcy), crucial biomolecules involved in physiological processes. This development is significant for its potential applications in analytical chemistry and diagnostics, owing to its simplicity, high selectivity, and structural advantages (Na et al., 2016).

properties

IUPAC Name

ethyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSFQGYOGXKLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190107
Record name 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20737-48-8
Record name 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20737-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-bromo-propanedioic acid diethyl ester (32.0 g, 133.2 mmol) and thioacetamide (10.0 g, 133.2 mmol) in toluene (130 ml) is refluxed for 4 h and then cooled. The insoluble material is filtered off and the filtrate is concentrated. The residue is suspended in diisopropyl ether and collected by filtration to give the 4-hydroxy-2-methyl-thiazole-5-carboxylic acid ethyl ester (7.2 g, 38.5 mmol, 29%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of thioacetamide (17.2 g, 0.229 mol) in toluene (130 mL) was added diethyl bromomalonate (55.0 g, 0.230 mol) and the mixture heated at reflux for 3 h. The reaction mixture was cooled to RT, filtered through Celite, then concentrated in vacuo. The resultant solid was triturated with hexane to give the title compound as a yellow solid (11.0 g, 26%).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
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Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
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Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate

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